Dibutylammonium hydrogen sulphate

Description

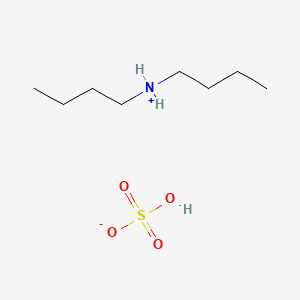

Dibutylammonium hydrogen sulfate ([DBA][HSO₄]) is an ionic compound formed by the protonation of dibutylamine with sulfuric acid. It belongs to the class of protic ionic liquids (PILs), characterized by a Brønsted acid-base neutralization reaction. Potential applications include catalysis, electrochemical processes, and materials science, leveraging its ionic nature, thermal stability, and tunable solubility .

Properties

CAS No. |

94158-37-9 |

|---|---|

Molecular Formula |

C8H21NO4S |

Molecular Weight |

227.32 g/mol |

IUPAC Name |

dibutylazanium;hydrogen sulfate |

InChI |

InChI=1S/C8H19N.H2O4S/c1-3-5-7-9-8-6-4-2;1-5(2,3)4/h9H,3-8H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

WKCUMEYLYRIBCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[NH2+]CCCC.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutylammonium hydrogen sulphate can be synthesized through the neutralization reaction between dibutylamine and sulfuric acid. The reaction typically involves the following steps:

Reaction: Dibutylamine is reacted with sulfuric acid in a stoichiometric ratio.

Mixing: The reactants are mixed thoroughly to ensure complete neutralization.

Purification: The resulting product is purified to remove any unreacted starting materials and by-products.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps such as distillation or crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibutylammonium hydrogen sulphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

Applications in Catalysis

One of the primary applications of dibutylammonium hydrogen sulphate is in catalysis. Its ionic nature allows it to act as a catalyst in various organic reactions, including:

- Esterification Reactions : It facilitates the formation of esters from acids and alcohols, improving yields and reaction rates.

- Michael Additions : The compound serves as a catalyst in Michael addition reactions, which are crucial for synthesizing complex organic molecules.

- Friedel-Crafts Reactions : It can be used to promote Friedel-Crafts acylation and alkylation reactions, which are fundamental in aromatic chemistry .

Solvent Properties

This compound is also employed as a solvent in various extraction processes:

- Liquid-Liquid Extraction : Its ability to dissolve both polar and non-polar compounds makes it suitable for liquid-liquid extraction techniques.

- Green Chemistry Applications : As an ionic liquid, it offers a more environmentally friendly alternative to traditional organic solvents, reducing hazardous waste and improving safety profiles in chemical processes .

Biological Evaluations

Recent studies have highlighted the potential of this compound in biological applications:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for pharmaceutical applications.

- Biomass Dissolution : It has been utilized for dissolving biomass, which is essential for biofuel production and other biotechnological applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Catalytic Efficiency : A study demonstrated its effectiveness as a catalyst in biodiesel production from triglycerides. The use of this compound significantly increased the yield compared to conventional methods.

- Environmental Impact : Another case study evaluated its role in reducing solvent-related emissions during chemical synthesis. The findings suggested that using this compound could lower volatile organic compound (VOC) emissions by up to 40% .

- Pharmaceutical Applications : In drug formulation studies, this compound was shown to enhance the solubility of poorly soluble drugs, improving bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism by which dibutylammonium hydrogen sulphate exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. These interactions can influence the stability and activity of other molecules, making it a valuable tool in both research and industrial applications .

Comparison with Similar Compounds

Dibutylammonium Salts with Different Anions

Dibutylammonium-based ionic liquids (ILs) exhibit properties influenced by the anion. Studies on dibutylammonium acetate ([DBA][Ac]), propanoate ([DBA][Pr]), and butanoate ([DBA][Bu]) reveal trends in aqueous solutions:

- Density and Conductivity: Increasing the anion's alkyl chain length reduces density and conductivity. For example, at 298 K, [DBA][Bu] (butanoate) has lower density (≈1.02 g/cm³) than [DBA][Ac] (≈1.12 g/cm³) due to reduced ion packing efficiency. Conductivity follows a similar trend, with [DBA][Ac] showing higher ionic mobility .

- Aggregation Behavior : All three ILs exhibit maxima in density and conductivity at low water concentrations (10–20 wt%), indicating micelle formation. Critical micellar concentrations (CMCs) decrease with longer anion chains .

- Thermal Expansion : The thermal expansion coefficient increases with temperature, but [DBA][HSO₄] is expected to display higher thermal stability due to the sulfate anion's strong hydrogen-bonding capacity .

Table 1: Properties of Dibutylammonium Salts (Aqueous Solutions at 298 K)

| Anion | Density (g/cm³) | Conductivity (mS/cm) | CMC (mol/kg) |

|---|---|---|---|

| Acetate | 1.12 | 4.5 | 0.15 |

| Propanoate | 1.08 | 3.8 | 0.12 |

| Butanoate | 1.02 | 2.9 | 0.09 |

| Hydrogen Sulfate | ~1.25 (est.) | ~6.0 (est.) | N/A |

Ammonium Hydrogen Sulfates with Different Cations

Structural and Functional Comparisons:

- Triethylammonium Hydrogen Sulfate ([TEA][HSO₄]) : Exhibits a high melting point (>300°C) and is used as a catalyst in multicomponent organic syntheses, achieving high yields (e.g., 92% in pyrimidine derivatives) due to its strong acidity and low volatility .

- Methylammonium Hydrogen Sulfate : Forms a 3D hydrogen-bonded network, enhancing thermal stability (decomposition >250°C). Its compact structure contrasts with the layered or micellar arrangements of bulkier cations like dibutylammonium .

- Diisobutylammonium Hydrogen Sulfate: Features a supramolecular crystal structure with extensive H-bonding, contributing to nonlinear optical (NLO) properties. Such structural rigidity is less likely in [DBA][HSO₄], where longer alkyl chains may promote flexible aggregation .

Table 2: Comparison of Ammonium Hydrogen Sulfates

| Cation | Melting Point (°C) | Catalytic Efficiency | Structural Feature |

|---|---|---|---|

| Triethylammonium | >300 | High (92% yield) | Compact ionic lattice |

| Methylammonium | >250 | Moderate | 3D H-bonded framework |

| Dibutylammonium | ~200–250 (est.) | Moderate-High | Layered/micellar (est.) |

| Diisobutylammonium | >200 | Low | Supramolecular H-bonding |

Biological Activity

Dibutylammonium hydrogen sulfate (DBAHS) is an ionic liquid that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article synthesizes current research findings, case studies, and comparative analyses to elucidate the biological activity of DBAHS.

Dibutylammonium hydrogen sulfate can be synthesized through the reaction of dibutylamine with sulfuric acid or by neutralizing dibutylammonium hydroxide with sulfuric acid. The compound is characterized by its ionic nature, which influences its solubility and reactivity.

Biological Activity

1. Antimicrobial Properties

Research has demonstrated that DBAHS exhibits significant antimicrobial activity against various pathogenic bacteria. In a study assessing its efficacy using the agar well diffusion method, DBAHS was tested against several strains, including:

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

The results indicated that DBAHS showed a notable inhibitory effect on these bacteria, suggesting its potential as a biocide in various applications .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Klebsiella pneumoniae | 18 |

| Pseudomonas aeruginosa | 20 |

2. Cytotoxic Effects

In addition to its antimicrobial properties, DBAHS has been evaluated for cytotoxicity against cancer cell lines. A study indicated that DBAHS exhibited selective cytotoxic effects on cancer cells while showing lower toxicity to healthy cells. This selectivity is crucial for therapeutic applications where minimizing damage to normal tissues is essential .

The biological activity of DBAHS is attributed to its ability to interact with cellular membranes and biomolecules through hydrogen bonding and ionic interactions. These interactions can disrupt cellular processes in bacteria and cancer cells, leading to cell death. The specific pathways involved are still under investigation but are believed to include:

- Disruption of cell membrane integrity

- Inhibition of metabolic pathways

- Induction of apoptosis in cancer cells

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial involving DBAHS was conducted in a hospital setting where it was used as a disinfectant in surgical environments. The results indicated a significant reduction in postoperative infections compared to control environments treated with conventional disinfectants .

Case Study 2: Cancer Treatment Exploration

In vitro studies on DBAHS's effects on T98G glioblastoma cells showed that concentrations above 0.01 mg/mL resulted in substantial cell death. This finding suggests potential for DBAHS as an adjunct therapy in cancer treatment, particularly for brain tumors .

Comparative Analysis with Similar Compounds

DBAHS is often compared with other ammonium-based ionic liquids, such as diethylammonium hydrogen sulfate and tetrabutylammonium hydrogen sulfate. While all exhibit some level of antimicrobial and cytotoxic activity, DBAHS's unique structure allows for enhanced interaction with biological membranes, which may account for its superior efficacy in certain applications.

| Compound | Antimicrobial Activity | Cytotoxicity (Cancer Cells) |

|---|---|---|

| Dibutylammonium hydrogen sulfate | High | Moderate |

| Diethylammonium hydrogen sulfate | Moderate | Low |

| Tetrabutylammonium hydrogen sulfate | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.